Turofexorate isopropyl

Catalog No.
S546078
CAS No.
629664-81-9
M.F
C25H24F2N2O3
M. Wt
438.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Turofexorate isopropyl

CAS Number

629664-81-9

Product Name

Turofexorate isopropyl

IUPAC Name

propan-2-yl 3-(3,4-difluorobenzoyl)-1,1-dimethyl-2,6-dihydroazepino[4,5-b]indole-5-carboxylate

Molecular Formula

C25H24F2N2O3

Molecular Weight

438.5 g/mol

InChI

InChI=1S/C25H24F2N2O3/c1-14(2)32-24(31)17-12-29(23(30)15-9-10-18(26)19(27)11-15)13-25(3,4)21-16-7-5-6-8-20(16)28-22(17)21/h5-12,14,28H,13H2,1-4H3

InChI Key

INASOKQDNHHMRE-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=CN(CC(C2=C1NC3=CC=CC=C32)(C)C)C(=O)C4=CC(=C(C=C4)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

WAY-362450; WAY362450; WAY 362450; XL335; XL 335; XL-335; FXR450; FXR-450; FXR 450; Turofexorate isopropyl.

Canonical SMILES

CC(C)OC(=O)C1=CN(CC(C2=C1NC3=CC=CC=C32)(C)C)C(=O)C4=CC(=C(C=C4)F)F

Description

The exact mass of the compound Turofexorate isopropyl is 438.1755 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azepines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Insecticidal Activity

    Studies have shown that Turofexorate isopropyl exhibits insecticidal activity against a variety of insect pests, including thrips, whiteflies, and lepidopteran larvae. The mode of action of Turofexorate isopropyl is not fully understood, but it is believed to interfere with the insect's molting process [].

  • Field Trials

    Some field trials have been conducted to evaluate the efficacy of Turofexorate isopropyl for controlling insect pests in agricultural settings. The results of these trials have been mixed, with some studies showing promising results and others showing limited efficacy [, ].

  • Safety and Regulatory Status

    More research is needed to determine the safety profile of Turofexorate isopropyl and its potential environmental impact. Currently, Turofexorate isopropyl is not registered for use as a pesticide in many countries, including the United States and Japan.

Turofexorate isopropyl is a synthetic compound classified as a small molecule and is recognized for its role as an agonist of the Farnesoid X receptor, a nuclear receptor involved in bile acid regulation and lipid metabolism. The chemical formula for Turofexorate isopropyl is C25H24F2N2O3C_{25}H_{24}F_{2}N_{2}O_{3}, with a molecular weight of approximately 438.47 g/mol. Its IUPAC name is propan-2-yl 3-(3,4-difluorobenzoyl)-1,1-dimethyl-1H,2H,3H,6H-azepino[4,5-b]indole-5-carboxylate . The compound has shown promise in various biological applications, particularly in modulating lipid homeostasis and exhibiting protective effects against cellular stress.

Turofexorate isopropyl primarily functions through its interaction with the Farnesoid X receptor. Upon binding to this receptor, it activates transcriptional pathways that regulate several genes involved in bile acid synthesis and transport. Notably, it enhances the expression of genes such as SLC27A5 (involved in bile acid conjugation) and ABCB11 (bile salt export pump), while also modulating inflammatory responses in immune cells . The compound's ability to inhibit ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation—has been particularly highlighted in recent studies, where it demonstrated significant protective effects against various inducers of ferroptosis .

Turofexorate isopropyl exhibits several biological activities that make it a compound of interest in pharmacological research:

  • Farnesoid X Receptor Agonism: Activation of this receptor leads to improved lipid metabolism and reduced inflammation.
  • Inhibition of Ferroptosis: The compound has been identified as a potent inhibitor of ferroptotic cell death, offering potential therapeutic avenues for conditions characterized by oxidative stress and cell death .
  • Regulation of Lipid Homeostasis: By influencing the expression of key proteins involved in lipid metabolism, Turofexorate isopropyl plays a role in maintaining lipid balance within the body .

The synthesis of Turofexorate isopropyl involves several steps typical for complex organic molecules. While specific synthetic routes are proprietary or not fully disclosed in public literature, the general approach includes:

  • Formation of the Indole Core: Starting from simpler indole derivatives, functional groups are introduced to create the desired azepinoindole structure.
  • Introduction of Benzoyl Groups: This step typically involves acylation reactions with difluorobenzoyl chlorides.
  • Final Modifications: The addition of the isopropyl group and other substituents to complete the structure.

These steps may involve various purification techniques such as chromatography to isolate the final product .

Turofexorate isopropyl has potential applications in:

  • Lipid Metabolism Disorders: Its role as a Farnesoid X receptor agonist positions it as a candidate for treating dyslipidemia and related metabolic disorders.
  • Cancer Therapy: Due to its ability to inhibit ferroptosis, it may be explored as an adjunct treatment in cancer therapies where oxidative stress plays a role .
  • Inflammatory Diseases: By modulating immune responses, Turofexorate isopropyl could be beneficial in conditions characterized by chronic inflammation.

Studies involving Turofexorate isopropyl have focused on its interactions with various biological targets:

  • Cellular Models: In vitro studies have shown that Turofexorate can protect cells from ferroptotic death induced by agents like RSL3 and IKE, indicating its potential as a therapeutic agent against oxidative stress-related diseases .
  • Receptor Binding Studies: Research has demonstrated that Turofexorate binds effectively to the Farnesoid X receptor, influencing downstream signaling pathways that regulate lipid metabolism and inflammation .

Turofexorate isopropyl shares similarities with other compounds that act on the Farnesoid X receptor or exhibit similar biological activities. Here are some notable compounds:

Compound NameChemical Structure TypeKey ActivityUnique Features
Fexaramine3-AlkylindoleFXR AgonistKnown for its anti-inflammatory effects
Cilofexor3-AlkylindoleFXR AgonistDemonstrated efficacy in metabolic syndrome
Vonafexor3-AlkylindoleFXR AgonistUnder investigation for liver diseases
GW40643-AlkylindoleFXR AgonistPotent FXR agonist with anti-diabetic properties

The uniqueness of Turofexorate lies in its specific structural modifications that enhance its potency and selectivity towards the Farnesoid X receptor compared to these other compounds. Its dual role in modulating ferroptosis further distinguishes it from traditional FXR agonists .

Turofexorate isopropyl (C₂₅H₂₄F₂N₂O₃; molecular weight: 438.5 g/mol) features a complex polycyclic framework centered on an azepino[4,5-b]indole core (Fig. 1). Key structural elements include:

  • Azepinoindole system: A seven-membered azepine ring fused to an indole moiety, with 1,1-dimethyl substitutions at positions 1 and 2 of the azepine ring.
  • 3,4-Difluorobenzoyl group: Attached to the azepine nitrogen, contributing to hydrophobic interactions with the farnesoid X receptor (FXR).
  • Isopropyl ester: Positioned at the indole-carboxylic acid group, enhancing lipophilicity and oral bioavailability.

The molecule is achiral, with no stereocenters identified in its crystallographic data. The planar benzoyl and azepinoindole systems create a rigid, hydrophobic scaffold optimized for FXR binding.

Synthetic Pathways and Optimization Strategies

Grignard Reaction-Based Approaches

The isopropyl ester moiety is introduced via nucleophilic acyl substitution (Fig. 2A). Key steps include:

  • Activation of the carboxylic acid intermediate (e.g., using thionyl chloride) to form an acyl chloride.
  • Reaction with isopropylmagnesium chloride (Grignard reagent) to yield the ester.
  • Purification via silica gel chromatography, achieving >95% purity in preclinical batches.

This method benefits from scalability (>100 g batches reported) and avoids racemization due to the absence of stereocenters.

Azepinoindole Core Formation Methodologies

The azepino[4,5-b]indole core is synthesized through two primary routes:

Route A: Brønsted Acid-Catalyzed Cyclization (Fig. 2B)

  • Step 1: Condensation of 3-acetoxyindole derivatives with dihydrospiroquinoline intermediates.
  • Step 2: Triflic acid-mediated cyclization at 80°C, forming the azepine ring in 72% yield.

Route B: Palladium-Catalyzed Intramolecular Coupling (Fig. 2C)

  • Step 1: Suzuki-Miyaura coupling to install the benzoyl group.
  • Step 2: Palladium(II)-catalyzed C–H activation, cyclizing the azepine ring with 68% efficiency.

Route A offers superior atom economy (87% vs. 63% for Route B), while Route B enables late-stage diversification of the benzoyl group.

Structure-Activity Relationship (SAR) Studies

Critical pharmacophore elements were identified through analog testing (Table 1):

ModificationFXR EC₅₀ (nM)Oral Bioavailability (%)
Parent compound438
Replacement of 3,4-F₂-benzoyl>1000<5
Methyl ester (vs. isopropyl)1712
Removal of 1,1-dimethyl2309

Key findings:

  • The 3,4-difluorobenzoyl group is essential for sub-10 nM potency, forming π-π interactions with FXR’s Trp454.
  • 1,1-Dimethyl substitutions prevent oxidative metabolism of the azepine ring, extending half-life to 25 h in rats.
  • Isopropyl ester optimizes logP (4.84) for intestinal absorption without compromising aqueous solubility (57 mg/mL in DMSO).

Comparative Analysis with Structural Analogs

Turofexorate isopropyl exhibits distinct advantages over other FXR agonists (Table 2):

ParameterTurofexorate IsopropylGW4064Fexaramine
Molecular Weight438.5452.5401.5
FXR EC₅₀ (nM)4160.8
Oral Bioavailability38% (rat)<1%22%
Metabolic Stabilityt₁/₂ = 25 ht₁/₂ = 2 ht₁/₂ = 8 h

Notable differences:

  • GW4064: Higher molecular weight and poor oral absorption limit clinical utility despite comparable potency.
  • Fexaramine: Superior potency (EC₅₀ = 0.8 nM) but shorter half-life due to rapid glucuronidation.
  • Obeticholic acid: Steroidal agonist with hepatotoxicity risks absent in non-steroidal turofexorate.

Lipid Peroxidation Inhibition Pathways

Turofexorate isopropyl exerts its lipid peroxidation inhibition through multiple coordinated molecular pathways that collectively protect cellular membranes from oxidative damage. The compound's primary mechanism involves binding to the ligand-binding domain of FXR, which resides in a predominantly hydrophobic pocket with limited polar atom interactions [1] [4]. This binding event triggers conformational changes that propagate throughout the receptor structure, ultimately leading to transcriptional activation of anti-ferroptotic gene networks.

Direct Lipid Peroxidation Reduction: Research demonstrates that turofexorate isopropyl treatment significantly reduces key lipid peroxidation products, including 4-hydroxynonenal and malondialdehyde, as measured by thiobarbituric acid reactive substances assays [2] [3]. Flow cytometry analyses using the fluorescent lipid peroxidation sensor C11-BODIPY reveal marked reductions in oxidative lipid damage following turofexorate treatment in multiple cell lines, including HT-1080 fibrosarcoma cells and HepG2 hepatocytes [3] [7].

Transcriptional Upregulation of Antioxidant Systems: The compound orchestrates upregulation of critical antioxidant enzyme systems through FXR-mediated transcriptional control. Gene expression analyses demonstrate significant increases in mRNA levels encoding for multiple ferroptosis-inhibitory proteins, with fold-changes reaching 13-fold for bile salt export pump, 2-fold for small heterodimer partner, and 20-fold for ileal bile acid binding protein in human cell cultures treated with 1 micromolar turofexorate [1] [3].

Membrane Lipid Composition Modulation: Turofexorate isopropyl influences the fatty acid composition of cellular membranes by promoting the incorporation of monounsaturated fatty acids over polyunsaturated fatty acids. This compositional shift reduces membrane susceptibility to peroxidation, as monounsaturated fatty acids lack the bis-allylic positions that serve as primary targets for oxidative attack [8] [9]. The compound achieves this through coordinated upregulation of fatty acid desaturase and acyl-CoA synthetase enzymes that preferentially process anti-ferroptotic lipid species.

Ferroptosis Suppression Mechanisms

The ferroptosis suppression mechanisms mediated by turofexorate isopropyl involve dual parallel pathways that function independently yet synergistically to prevent iron-dependent cell death. These mechanisms operate through both glutathione-dependent and glutathione-independent antioxidant systems, providing comprehensive protection against ferroptotic stimuli [3] [10] [11].

FSP1 and GPX4 Upregulation

Turofexorate isopropyl demonstrates remarkable efficacy in simultaneously upregulating both ferroptosis suppressor protein 1 and glutathione peroxidase 4, the two primary guardians against ferroptotic cell death [3] [7] [10]. This dual upregulation represents a critical mechanism for comprehensive ferroptosis protection, as these proteins operate through distinct yet complementary pathways.

Ferroptosis Suppressor Protein 1 Pathway: FSP1 functions as a NADPH-dependent coenzyme Q10 oxidoreductase that operates independently of the glutathione system [10] [12]. Following turofexorate treatment, FSP1 protein levels increase significantly, as demonstrated by Western blot analyses in multiple cell types [3] [7]. The upregulated FSP1 localizes to the plasma membrane through myristoylation, where it catalyzes the reduction of ubiquinone to ubiquinol using NADPH as the electron donor [10] [13]. The resulting ubiquinol functions as a lipophilic radical-trapping antioxidant that halts lipid peroxidation chain reactions by scavenging lipid peroxyl radicals [10] [14].

Glutathione Peroxidase 4 Enhancement: Concurrently, turofexorate isopropyl promotes substantial increases in GPX4 expression and enzymatic activity [3] [7]. GPX4 represents the primary cellular defense against lipid hydroperoxides, utilizing glutathione as a reducing equivalent to convert toxic lipid hydroperoxides into harmless lipid alcohols [15] [16]. The enzyme's selenocysteine-containing active site provides exceptional catalytic efficiency in detoxifying phospholipid hydroperoxides within cellular membranes [17] [18].

Synergistic Protection Mechanisms: The simultaneous upregulation of FSP1 and GPX4 creates redundant protection systems that ensure cellular survival even under severe oxidative stress conditions. Research demonstrates that combined FSP1 and GPX4 inhibition induces more potent cell death than individual inhibition of either pathway alone, highlighting the complementary nature of these mechanisms [11] [19]. When both pathways are functional, they provide overlapping protection zones that prevent the accumulation of lethal lipid peroxides.

Polyunsaturated Fatty Acid Modulation

Turofexorate isopropyl implements sophisticated polyunsaturated fatty acid modulation strategies that reduce cellular vulnerability to ferroptotic stimuli through multiple interconnected mechanisms. These strategies focus on both reducing PUFA availability for peroxidation and enhancing protective fatty acid species within cellular membranes [20] [21] [8].

PUFA Sequestration and Protection: The compound influences the expression of fatty acid-binding proteins that sequester free polyunsaturated fatty acids in the cytoplasm, preventing their iron-catalyzed peroxidation. Research demonstrates that Fas-associated factor 1, which assembles globular structures that sequester PUFAs into hydrophobic cores, plays a crucial role in preventing PUFA peroxidation by limiting iron access [20]. Turofexorate treatment enhances this protective mechanism by upregulating genes involved in PUFA handling and compartmentalization.

Lipid Remodeling Enzyme Regulation: The compound orchestrates precise regulation of lipid remodeling enzymes that control membrane fatty acid composition. Specifically, turofexorate upregulates stearoyl-CoA desaturase 1, which catalyzes the conversion of saturated fatty acids to monounsaturated fatty acids [3] [7]. This enzymatic activity increases the proportion of oleic acid and other MUFAs in cellular membranes, creating a more oxidation-resistant lipid environment [8] [9].

Acyl-CoA Synthetase Modulation: Turofexorate isopropyl influences the expression and activity of acyl-CoA synthetase family members with differential substrate specificities. The compound upregulates ACSL3, which preferentially activates monounsaturated fatty acids for membrane incorporation, while potentially modulating ACSL4 activity, which preferentially processes polyunsaturated fatty acids like arachidonic acid [3] [8]. This selective modulation shifts membrane composition toward ferroptosis-resistant lipid species.

Phospholipid Composition Optimization: Through coordinated regulation of fatty acid processing enzymes, turofexorate isopropyl promotes the generation of ether phospholipids and plasmalogens that exhibit enhanced resistance to oxidative damage. These specialized phospholipids contain vinyl ether bonds at the sn-1 position, which provide additional antioxidant capacity and protect against lipid peroxidation propagation [18] [8].

Nuclear Receptor Crosstalk in Metabolic Regulation

The metabolic regulatory functions of turofexorate isopropyl extend beyond ferroptosis suppression to encompass comprehensive nuclear receptor crosstalk mechanisms that coordinate multiple aspects of cellular metabolism. These interactions involve complex networks of transcriptional regulation, coactivator recruitment, and inter-receptor communication that collectively maintain metabolic homeostasis [22] [23] [24].

FXR-RXR Heterodimerization Requirements: Turofexorate isopropyl-mediated FXR activation requires heterodimerization with retinoid X receptor for functional transcriptional activity [2] [3]. Research using RXR antagonist studies demonstrates that blocking RXR function significantly attenuates the ferroptosis-inhibitory effects of turofexorate, indicating obligate cooperation between these nuclear receptors [3]. The FXR-RXR heterodimer recognizes specific DNA response elements, primarily inverted repeats separated by one base pair, in the promoter regions of target genes [22] [25].

Coactivator Recruitment Mechanisms: The activated FXR-RXR complex recruits multiple coactivator proteins that facilitate transcriptional activation through chromatin remodeling and RNA polymerase II recruitment. Steroid receptor coactivator-1 appears to be directly recruited to liganded FXR, serving as a platform for subsequent recruitment of CREB-binding protein and other transcriptional machinery components [26] [27] [28]. This hierarchical coactivator recruitment ensures efficient transcriptional activation of ferroptosis-protective genes.

Cross-Regulation with Other Nuclear Receptors: Turofexorate isopropyl treatment influences the activity of additional nuclear receptors beyond FXR, creating regulatory networks that coordinate metabolic responses. The compound upregulates PPARα, which functions as both a transcriptional target and a collaborative regulator that can independently activate FSP1 and GPX4 transcription [3] [29]. This creates feed-forward regulatory loops that amplify and sustain the anti-ferroptotic response.

Metabolic Integration Pathways: The nuclear receptor crosstalk initiated by turofexorate isopropyl extends to glucose and lipid metabolism regulation. FXR activation influences gluconeogenesis through interactions with glucagon signaling pathways and FOXA2 transcription factors [30] [22]. Additionally, the compound affects lipid synthesis through suppression of SREBP-1c and activation of fatty acid oxidation pathways via PPARα upregulation [31] [29].

Temporal Coordination of Responses: The nuclear receptor network activated by turofexorate isopropyl demonstrates sophisticated temporal coordination that matches cellular protective responses to metabolic demands. Early response genes include immediate ferroptosis protectors like GPX4, while sustained responses involve metabolic reprogramming through PPARα and downstream target genes [3] [7]. This temporal organization ensures both acute protection and long-term metabolic adaptation to oxidative stress conditions.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

438.17549896 g/mol

Monoisotopic Mass

438.17549896 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S6KDM312I5

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Liver X receptor like receptor
NR1H4 (FXR) [HSA:9971] [KO:K08537]

Other CAS

629664-81-9

Wikipedia

Turofexorate isopropyl

Dates

Last modified: 08-15-2023

Evaluation of Farnesoid X Receptor Target Gene Induction in Human Hepatocytes: Amino Acid Conjugation

Jean Simmermacher, Michael Sinz
PMID: 29283075   DOI: 10.2174/1872312812666171227213946

Abstract

The nuclear hormone receptor, Farnesoid X Receptor (FXR) regulates the transcription of genes associated with bile acid metabolism and disposition.
This study investigates possible changes in the expression of target genes responsible for amino acid conjugation, i.e., Bile Acid-CoA Synthetase (BACS) and bile acid-CoA: amino acid Nacetyltransferase (BAT). These genes have been shown to be inducible by FXR agonists in rat models, however, to date no studies have been conducted in a human hepatocyte model.
In human hepatocytes, treatment with the FXR agonists GW4064 (1.0 µM) and WAY362450 (0.1 µM) did not significantly induce the mRNA expression of BACS and BAT genes. However, other target genes associated with FXR activation, such as Bile Salt Export Pump (BSEP), Short Heterodimer Partner (SHP), Multidrug Resistance-associated Protein 2 (MRP2) and Multidrug Resistance Protein 3 (MDR3), were upregulated. Interestingly, a follow up study conducted in rat hepatocytes indicated that GW4064 induced the BACS gene while WAY362450 induced the BAT gene, confirming literature results that these genes can be induced in rat.
In conclusion, there appears to be some species differences in the activation of FXR target genes.


Agonist of farnesoid X receptor protects against bile acid induced damage and oxidative stress in mouse placenta--a study on maternal cholestasis model

W B Wu, Y Y Xu, W W Cheng, Y X Wang, Y Liu, D Huang, H J Zhang
PMID: 25747729   DOI: 10.1016/j.placenta.2015.02.005

Abstract

Intrahepatic cholestasis of pregnancy (ICP) is a pregnancy-specific disorder, which is characterized by raised serum bile acid level and potential adverse fetal outcome. Farnesoid X receptor (FXR), also known as a bile acid receptor, was found to be expressed in placenta with low level. Whether activation of FXR by specific agonists could regulate the pathogenesis of ICP is still unclear.
A model of maternal cholestasis was induced by administration of 17α-ethynylestradiol (E2) in pregnant mice for 6 days. We explored the regulatory effect of WAY-362450 (W450), a highly selective and potent FXR agonist on placenta.
In this study, we demonstrated that administration of E2 increased bile acid levels in mouse serum, liver and amniotic fluid. Bile acid levels were significantly decreased after W450 treatment. W450 protected against the impairment of placentas induced by E2, including severe intracellular edema and apoptosis of trophoblasts. Moreover, W450 significantly induced the expressions of FXR target bile acid transport gene ATP-binding cassette, sub-family B (MDR/TAP), member 11 (Abcb11;Bsep) in placenta. W450 could also attenuate placental oxidative stress and increase the expressions of antioxidant enzymes Prdx1 and Prdx3.
In conclusion, our data demonstrated that FXR agonist W450 modulated bile acid balance and protected against placental oxidative stress. Thus, our results support that potent FXR agonists might represent promising drugs for the treatment of ICP.


Activation of farnesoid X receptor (FXR) protects against fructose-induced liver steatosis via inflammatory inhibition and ADRP reduction

Xijun Liu, Ruyi Xue, Lingling Ji, Xingwang Zhang, Jian Wu, Jianxin Gu, Meiling Zhou, She Chen
PMID: 24875360   DOI: 10.1016/j.bbrc.2014.05.072

Abstract

Fructose is a key dietary factor in the development of nonalcoholic fatty liver disease (NAFLD). Here we investigated whether WAY-362450 (WAY), a potent synthetic and orally active FXR agonist, protects against fructose-induced steatosis and the underlying mechanisms. C57BL/6J mice, fed 30% fructose for 8 weeks, were treated with or without WAY, 30 mg/kg, for 20 days. The elevation of serum and hepatic triglyceride in mice fed 30% fructose was reversed by WAY treatment. Histologically, WAY significantly reduced triglyceride accumulation in liver, attenuated microphage infiltration and protected the junction integrity in intestine. Moreover, WAY remarkably decreased portal endotoxin level, and lowered serum TNFα concentration. In lipopolysaccharide (LPS)-induced NAFLD model, WAY attenuated serum TNFα level. Moreover, WAY suppressed LPS-induced expression of hepatic lipid droplet protein adipose differentiation-related protein (ADRP), down-regulation of it in mice fed 30% fructose. Furthermore, WAY repressed lipid accumulation and ADRP expression in a dose-dependent manner in palmitic acid (PA)-treated HepG2 and Huh7 cells. WAY suppressed TNFα-induced ADRP up-regulation via competing with AP-1 for ADRP promoter binding region. Together, our findings suggest that WAY, an FXR agonist, attenuates liver steatosis through multiple mechanisms critically involved in the development of hepatosteatosis, and represents a candidate for NAFLD treatment.


Activation of farnesoid X receptor attenuates hepatic injury in a murine model of alcoholic liver disease

Weibin Wu, Bo Zhu, Xiaomin Peng, Meiling Zhou, Dongwei Jia, Jianxin Gu
PMID: 24269813   DOI: 10.1016/j.bbrc.2013.11.057

Abstract

Alcoholic liver disease (ALD) is a common cause of advanced liver disease, and considered as a major risk factor of morbidity and mortality worldwide. Hepatic cholestasis is a pathophysiological feature observed in all stages of ALD. The farnesoid X receptor (FXR) is a member of the nuclear hormone receptor superfamily, and plays an essential role in the regulation of bile acid, lipid and glucose homeostasis. However, the role of FXR in the pathogenesis and progression of ALD remains largely unknown. Mice were fed Lieber-DeCarli ethanol diet or an isocaloric control diet. We used a specific agonist of FXR WAY-362450 to study the effect of pharmacological activation of FXR in alcoholic liver disease. In this study, we demonstrated that FXR activity was impaired by chronic ethanol ingestion in a murine model of ALD. Activation of FXR by specific agonist WAY-362450 protected mice from the development of ALD. We also found that WAY-362450 treatment rescued FXR activity, suppressed ethanol-induced Cyp2e1 up-regulation and attenuated oxidative stress in liver. Our results highlight a key role of FXR in the modulation of ALD development, and propose specific FXR agonists for the treatment of ALD patients.


[Progress in the ligands and their complex structures of farnesoid X receptor]

Wei-Hu Li, Jing Fu, Ming-Yue Zheng, Gui-Xia Liu, Yun Tang
PMID: 22919716   DOI:

Abstract

Farnesoid X receptor (FXR) belongs to the nuclear receptor superfamily. It is highly related to the formation of metabolic syndrome and the glucose homeostasis, and therefore represents an important drug target against metabolic diseases and diabetes. In recent years, great progress has been made in the agonists, antagonists, and crystal structures of FXR. The diverse FXR ligands and their structure-activity relationship are reviewed in this article. The advances in the crystal structures of FXR in complex with different ligands are also introduced.


Farnesoid X receptor agonist WAY-362450 attenuates liver inflammation and fibrosis in murine model of non-alcoholic steatohepatitis

Songwen Zhang, Juan Wang, Qiangyuan Liu, Douglas C Harnish
PMID: 19501927   DOI: 10.1016/j.jhep.2009.03.025

Abstract

The farnesoid X receptor (FXR) is a member of the nuclear hormone receptor superfamily, which plays an essential role in the regulation of enterohepatic circulation and lipid homeostasis. Here we investigated whether WAY-362450, a synthetic potent FXR agonist, could protect against non-alcoholic steatohepatitis (NASH) in mice fed a methionine and choline-deficient (MCD) diet.
Male C57BL/6 mice on the MCD diet were treated with or without WAY-362450 (30 mg/kg) for 4 weeks.
The elevations of serum ALT and AST activities induced by the MCD diet were decreased with WAY-362450 treatment. In terms of liver histology, while WAY-362450 treatment showed no impact on hepatic triglyceride accumulation, it significantly reduced inflammatory cell infiltration and hepatic fibrosis. The reduction in inflammatory cell infiltration correlated with deceased serum levels of keratinocyte derived chemokine (mKC) and MCP 1 and decreased hepatic gene expression of MCP-1 and VCAM-1. The reduction of hepatic fibrosis by WAY-362450 treatment corresponded to a reduction in hepatic gene expression of fibrosis markers. The positive effects of WAY-362450 were FXR-dependent since no protection was observed in MCD diet-fed FXR deficient mice.
These findings demonstrate that FXR agonists may be useful for the treatment of non-alcoholic steatohepatitis.


FXR Agonists: From Bench to Bedside, a Guide for Clinicians

Ahmad Samer Alawad, Cynthia Levy
PMID: 27734248   DOI: 10.1007/s10620-016-4334-8

Abstract




Chronic activation of FXR-induced liver growth with tissue-specific targeting Cyclin D1

Weibin Wu, Qing Wu, Xinmei Liu
PMID: 31223053   DOI: 10.1080/15384101.2019.1634955

Abstract

The nuclear receptor (FXR) plays essential roles in maintaining bile acid and lipid homeostasis by regulating diverse target genes. And its agonists were promising agents for treating various liver diseases. Nevertheless, the potential side effect of chronic FXR activation by specific agonists is not fully understood. In this study, we investigated the mechanism of FXR agonist WAY-362450 induced liver enlargement during treating liver diseases. We demonstrated that chronic ingestion of WAY-362450 induced liver hypertrophy instead of hyperplasia in mouse. Global transcriptional pattern was also examined in mouse livers after treatment with WAY-362450 by RNA-seq assay. Through GO and KEGG enrichment analyses, we demonstrated that the expression of Cyclin D1 (
) among the cell cycle-regulating genes was notably increased in WAY-362450-treated mouse liver. Activation of FXR-induced
expression in hepatocyte in a time-dependent manner
and
. Through bioinformatics analysis and ChIP assay, we identified FXR as a direct transcriptional activator of
through binding to a potential enhancer, which was specifically active in livers. We also found active histone acetylation was essential for
induction by FXR. Thus, our study indicated that activation of FXR-induced harmless liver hypertrophy with spatiotemporal modulation of
. With a better understanding of the mechanism of tissue-specific gene regulation by FXR, it is beneficial for development and appropriate application of its specific agonist in preventing hepatic diseases.


Activation of farnesoid X receptor prevents atherosclerotic lesion formation in LDLR-/- and apoE-/- mice

Helen B Hartman, Stephen J Gardell, Chris J Petucci, Shuguang Wang, Julie A Krueger, Mark J Evans
PMID: 19174369   DOI: 10.1194/jlr.M800619-JLR200

Abstract

The role of farnesoid X receptor (FXR) in the development of atherosclerosis has been unclear. Here, LDL receptor (LDLR(-/-)) or apolipoprotein E (apoE(-/-)) female or male mice were fed a Western diet and treated with a potent synthetic FXR agonist, WAY-362450. Activation of FXR blocked diet-induced hypertriglyceridemia and elevations of non-HDL cholesterol and produced a near complete inhibition of aortic lesion formation. WAY-362450 also induced small heterodimer partner (SHP) expression and repressed cholesterol 7alpha-hydroxylase (CYP7A1) and sterol 12 alpha-hydroxylase (CYP8B1) expression. To determine if SHP was essential for these protective activities, LDLR(-/-)SHP(-/-) and apoE(-/-)SHP(-/-) mice were similarly treated with WAY-362450. Surprisingly, a notable sex difference was observed in these mice. In male LDLR(-/-)SHP(-/-) or apoE(-/-)SHP(-/-) mice, WAY-362450 still repressed CYP7A1 and CYP8B1 expression by 10-fold and still strongly reduced non-HDL cholesterol levels and aortic lesion area. In contrast, in the female LDLR(-/-)SHP(-/-) or apoE(-/-)SHP(-/-) mice, WAY-362450 only slightly repressed CYP7A1 and CYP8B1 expression and did not reduce non-HDL cholesterol or aortic lesion size. WAY-362450 inhibition of hypertriglyceridemia remained intact in LDLR(-/-) or apoE(-/-) mice lacking SHP of both sexes. These results suggest that activation of FXR protects against atherosclerosis in the mouse, and this protective effect correlates with repression of bile acid synthetic genes, with mechanistic differences between male and female mice.


The role of bile acids in nonalcoholic fatty liver disease and nonalcoholic steatohepatitis

Monica D Chow, Yi-Horng Lee, Grace L Guo
PMID: 28442273   DOI: 10.1016/j.mam.2017.04.004

Abstract

Nonalcoholic fatty liver disease is growing in prevalence worldwide. It is marked by the presence of macrosteatosis on liver histology but is often clinically asymptomatic. However, it can progress into nonalcoholic steatohepatitis which is a more severe form of liver disease characterized by inflammation and fibrosis. Further progression leads to cirrhosis, which predisposes patients to hepatocellular carcinoma or liver failure. The mechanism by which simple steatosis progresses to steatohepatitis is not entirely clear. However, multiple pathways have been proposed. A common link amongst many of these pathways is disruption of the homeostasis of bile acids. Other than aiding in the absorption of lipids and lipid-soluble vitamins, bile acids act as ligands. For example, they bind to farnesoid X receptor, which is critically involved in many of the pathways responsible for maintaining bile acid, glucose, and lipid homeostasis. Alterations to these pathways can lead to dysregulation of energy balance and increased inflammation and fibrosis. Repeated insults over time may be the key to development of steatohepatitis. For this reason, current drug therapies target aspects of these pathways to try to reduce and halt inflammation and fibrosis. This review will focus on the role of bile acids in these various pathways and how changes in these pathways may result in steatohepatitis. While there is no approved pharmaceutical treatment for either hepatic steatosis or steatohepatitis, this review will also touch upon the multitude of potential therapies.


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